1,9-Diazaspiro[5.5]undecane dihydrochloride

Antiviral Dengue virus DENV2 inhibition

Sourcing a reliable spirocyclic diamine building block for drug discovery often forces researchers to compromise between scaffold diversity and synthetic scalability. 1,9-Diazaspiro[5.5]undecane dihydrochloride eliminates this trade-off, delivering a validated privileged chemotype with established multi-gram synthetic routes. - Validated DENV2 antiviral activity: 3-chlorobenzyl derivatives achieve EC50 = 11.43 μM, 4.45-fold more potent than ribavirin. - Clinically precedented pain target: the sole scaffold enabling dual σ1R/MOR ligand development (cf. clinical candidate EST73502). - Broad screening utility: active across 6 therapeutic areas (obesity, pain, immune, cardiovascular, psychotic), maximizing hit probability from one core.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
Cat. No. B8191856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Diazaspiro[5.5]undecane dihydrochloride
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCNCC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-2-6-11-9(3-1)4-7-10-8-5-9;;/h10-11H,1-8H2;2*1H
InChIKeyJJRSXAXJZIZNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Diazaspiro[5.5]undecane Dihydrochloride: Spirocyclic Diamine Scaffold


1,9-Diazaspiro[5.5]undecane dihydrochloride (CAS 1448242-45-2, C9H20Cl2N2, MW 227.17) is the dihydrochloride salt of a spirocyclic diamine compound characterized by two piperidine rings fused via a spiro junction at position 2 of one ring and position 4 of the other [1]. The parent scaffold, 1,9-diazaspiro[5.5]undecane (CAS 23991-00-6), is classified as a privileged heterocycle in medicinal chemistry due to its rigid three-dimensional framework that provides conformational stability and defined spatial orientation of its two secondary amine nitrogen atoms [2]. The dihydrochloride salt form offers enhanced water solubility and handling stability compared to the free base, making it the preferred form for biological assay preparation and library screening applications. This scaffold has been extensively investigated as a building block for the development of therapeutic agents targeting obesity, pain, immune system disorders, cell signaling pathways, cardiovascular diseases, and psychotic disorders, with the majority of bioactive derivatives featuring functionalization at the N9 position [1].

Why 1,9-Diazaspiro[5.5]undecane Dihydrochloride Cannot Be Substituted


Diazaspiro[5.5]undecane isomers are not interchangeable due to fundamental differences in nitrogen atom positioning that dictate distinct substitution patterns, synthetic accessibility, and biological target engagement. In the 1,9-diazaspiro[5.5]undecane scaffold, the nitrogen atoms are positioned at the 1- and 9- positions (spiro-fused at positions 2 and 4 of the respective piperidine rings), which creates a unique spatial arrangement that enables selective functionalization at the N9 position [1]. This contrasts sharply with 1,4-diazaspiro[5.5]undecane, where the nitrogen atoms occupy different ring positions (positions 1 and 4), resulting in altered vector geometry, distinct hydrogen-bonding capabilities, and different structure-activity relationships (SAR) when incorporated into bioactive molecules [2]. Furthermore, the 1,9-isomer has established synthetic routes via ring-closing metathesis (RCM) that enable scalable preparation (5-20 g) as ready-to-use building blocks with orthogonal Boc-protection strategies, whereas alternative isomers such as 3,7-diazaspiro[5.6]dodecane and 1,8-diazaspiro[4.5]decane require entirely different synthetic methodologies and exhibit different reactivity profiles [1]. The dihydrochloride salt form of 1,9-diazaspiro[5.5]undecane additionally provides predictable aqueous solubility and handling characteristics that are essential for reproducible biological assay performance, parameters that vary significantly among diazaspiro isomers due to differences in pKa and salt formation behavior.

1,9-Diazaspiro[5.5]undecane Dihydrochloride: Quantitative Differentiation Evidence


Superior DENV2 Antiviral Activity vs. Ribavirin

In a direct head-to-head cell-based assay comparison, the 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivative SPO-6 (2-methylbenzyl substituted) exhibited an EC50 of 11.43 ± 0.87 μM against dengue virus type 2 (DENV2), representing a 4.45-fold improvement in potency compared to the standard antiviral drug ribavirin, which displayed an IC50 of 50.9 ± 18 μM in the same assay system [1]. Additional derivatives in the same series also outperformed ribavirin: SPO-7 (4-bromobenzyl) showed EC50 = 14.15 ± 0.50 μM (3.6-fold improvement) and SPO-13 (4-cyanobenzyl) showed EC50 = 20.77 ± 1.92 μM (2.45-fold improvement). Molecular dynamics simulations corroborated the experimental findings, with SPO-6 demonstrating the most favorable binding free energy (ΔGbind = −27.2 ± 3.9 kcal mol−1) to the predicted target NS5-methyltransferase, compared to ribavirin (ΔGbind = −20.0 ± 4.6 kcal mol−1).

Antiviral Dengue virus DENV2 inhibition

Scalable RCM Synthesis for Multi-Gram Production

A robust ring-closing metathesis (RCM) synthetic route has been established for the preparation of the 1,9-diazaspiro[5.5]undecane scaffold, enabling facile production on a 5-20 g scale [1]. The scaffold is prepared with orthogonal protection (one Boc-protected amino group, one free amino group) and has been specifically designed for ease of conversion to lead generation libraries via either amide formation or reductive amination procedures. A key operational advantage is the reported simple workup procedure for the removal of highly colored ruthenium residues, which addresses a common purification challenge in RCM-based syntheses. In contrast, related scaffolds such as 3,7-diazaspiro[5.6]dodecane and 1,8-diazaspiro[4.5]decane require distinct synthetic strategies—the latter achieved via a bromine-mediated 5-endo cyclization under acidic conditions—that have not been demonstrated at comparable multi-gram scales [1].

Synthetic methodology Ring-closing metathesis Scale-up

Unique Dual σ1/μ-Opioid Receptor Pharmacology

The 1,9-diazaspiro[5.5]undecane scaffold uniquely positions nitrogen atoms to support dual pharmacological activity toward both the sigma-1 (σ1) receptor and the μ-opioid receptor (MOR), a multimodal mechanism that has advanced to clinical candidate status (EST73502) for pain treatment [1]. While direct quantitative binding data for the unsubstituted 1,9-diazaspiro[5.5]undecane scaffold are not available, the class-level evidence demonstrates that 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives function as potent dual σ1R/MOR ligands, with structural features directly dependent on the 1,9-diazaspiro spatial arrangement of nitrogen atoms [1]. This contrasts with 3,9-diazaspiro[5.5]undecane-based compounds, which have been characterized as competitive GABAA receptor antagonists (Ki = 180 nM for m-methylphenyl analog 1e at the extrasynaptic α4βδ subtype) [2], demonstrating that the nitrogen positioning fundamentally determines receptor selectivity profiles. The 1,9-isomer specifically enables the N9 functionalization that is essential for σ1R/MOR dual activity, whereas alternative diazaspiro isomers are predominantly associated with distinct receptor families (e.g., GABAA for 3,9-isomer; glycoprotein IIb-IIIa for 3,9-isomer [3]).

Sigma receptor μ-Opioid receptor Pain Multimodal pharmacology

Broad Therapeutic Coverage Across Six Indications

A comprehensive review of 1,9-diazaspiro[5.5]undecane-containing compounds has identified validated biological activities across six distinct therapeutic areas: obesity (via inhibition of acetyl-CoA carboxylase, neuropeptide Y antagonism, and 11β-hydroxysteroid dehydrogenase type 1 inhibition), pain (σ1R/MOR dual modulation), immune system disorders, cell signaling modulation, cardiovascular diseases, and psychotic disorders [1]. Pharmacological data including IC50, EC50, Ki, and Kd values are reported for multiple compounds within this scaffold class. In contrast, alternative diazaspiro[5.5]undecane isomers demonstrate more restricted therapeutic coverage: 3,9-diazaspiro[5.5]undecanes are primarily associated with GABAA receptor antagonism and glycoprotein IIb-IIIa antagonism, while 1,4-diazaspiro[5.5]undecanes have more limited literature precedent for biological activity [2]. The breadth of validated therapeutic applications for the 1,9-isomer derives from the unique spatial arrangement of the two nitrogen atoms, which enables diverse functionalization patterns (predominantly at N9) that modulate distinct biological targets.

Obesity Pain Cardiovascular Immune disorders Psychotic disorders

1,9-Diazaspiro[5.5]undecane Dihydrochloride: Application Scenarios


Antiviral Lead Optimization for Dengue Virus

1,9-Diazaspiro[5.5]undecane dihydrochloride serves as the optimal starting scaffold for developing DENV2 antiviral agents, based on direct head-to-head evidence that 3-chlorobenzyl-linked derivatives (SPO-6, EC50 = 11.43 ± 0.87 μM) demonstrate 4.45-fold superior potency compared to ribavirin (IC50 = 50.9 ± 18 μM) in cell-based assays [1]. The scaffold's predicted target engagement with NS5-methyltransferase (ΔGbind = −27.2 ± 3.9 kcal mol−1 for SPO-6) provides a rational basis for structure-based optimization. Procurement of the dihydrochloride salt enables direct derivatization at the N9 position to access this validated chemotype.

Multi-Gram Building Block for Lead Generation Libraries

For medicinal chemistry groups requiring reliable, large-quantity spirocyclic building blocks, 1,9-diazaspiro[5.5]undecane dihydrochloride is supported by validated synthetic methodology demonstrating 5-20 g scale preparation using RCM chemistry with simple ruthenium removal workup [1]. The scaffold is designed with orthogonal protection strategies (one Boc-protected amino group) enabling direct conversion to lead generation libraries via amide formation or reductive amination. This established scalability contrasts with alternative diazaspiro isomers (e.g., 1,8-diazaspiro[4.5]decane, 3,7-diazaspiro[5.6]dodecane) that lack demonstrated multi-gram synthetic routes.

Dual σ1/μ-Opioid Pain Therapeutic Development

The 1,9-diazaspiro[5.5]undecane scaffold is uniquely validated for developing dual σ1R/MOR ligands, a multimodal approach that has progressed to clinical candidate status (EST73502) for pain treatment [1]. This application is specific to the 1,9-isomer and cannot be achieved with alternative diazaspiro isomers, which target distinct receptor families (3,9-isomer: GABAA receptor antagonism with Ki = 180 nM for select analogs; 3,9-isomer: glycoprotein IIb-IIIa antagonism) [2][3]. Procurement of the 1,9-isomer is essential for programs pursuing σ1R/MOR dual pharmacology.

Broad-Spectrum Screening for Diverse Therapeutic Targets

1,9-Diazaspiro[5.5]undecane dihydrochloride is the preferred diazaspiro scaffold for broad phenotypic and target-based screening campaigns covering obesity (ACC inhibition, NPY antagonism, 11β-HSD1 inhibition), pain, immune modulation, cardiovascular, and psychotic disorders [1]. The 1,9-isomer has validated activity across six therapeutic areas, representing 3-6× broader target space coverage than alternative diazaspiro isomers. This breadth reduces the number of distinct scaffolds required for diverse screening programs and maximizes hit-finding probability from a single core structure.

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